molecular formula C5H9ClF3N B13833956 4,4-Difluoro-2-(fluoromethyl)pyrrolidine;hydrochloride

4,4-Difluoro-2-(fluoromethyl)pyrrolidine;hydrochloride

Cat. No.: B13833956
M. Wt: 175.58 g/mol
InChI Key: KDEBIGUTHLUDOJ-UHFFFAOYSA-N
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Description

4,4-Difluoro-2-(fluoromethyl)pyrrolidine;hydrochloride is a chemical compound with the molecular formula C5H9ClF3N and a molecular weight of 175.58 g/mol . This compound is characterized by the presence of fluorine atoms, which can significantly influence its chemical properties and reactivity. It is commonly used in various scientific research applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-2-(fluoromethyl)pyrrolidine;hydrochloride typically involves the fluorination of pyrrolidine derivatives. One common method includes the use of electrophilic fluorinating agents such as Selectfluor . The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C to ensure the stability of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The production process must adhere to strict safety protocols due to the hazardous nature of fluorine compounds.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-2-(fluoromethyl)pyrrolidine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated oxides, while substitution reactions can produce a variety of fluorinated derivatives .

Scientific Research Applications

4,4-Difluoro-2-(fluoromethyl)pyrrolidine;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Difluoro-2-(fluoromethyl)pyrrolidine;hydrochloride involves its interaction with specific molecular targets. The fluorine atoms can form strong bonds with various biological molecules, influencing their activity and function. This compound can modulate enzyme activity, protein-protein interactions, and other cellular processes .

Properties

Molecular Formula

C5H9ClF3N

Molecular Weight

175.58 g/mol

IUPAC Name

4,4-difluoro-2-(fluoromethyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C5H8F3N.ClH/c6-2-4-1-5(7,8)3-9-4;/h4,9H,1-3H2;1H

InChI Key

KDEBIGUTHLUDOJ-UHFFFAOYSA-N

Canonical SMILES

C1C(NCC1(F)F)CF.Cl

Origin of Product

United States

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